molecular formula C16H12N2O2 B14770963 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid

3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid

Cat. No.: B14770963
M. Wt: 264.28 g/mol
InChI Key: RUBYIZKMLSFLLU-UHFFFAOYSA-N
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Description

3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its diverse biological activities and is often explored in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness, allowing for the synthesis of various substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in a single synthetic stage with high yields.

Another approach involves the gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, which are then oxygenated to afford the final products . This one-pot protocol is efficient and convenient, offering good yields (32–88%) with a wide range of substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives like zolpidem exert their effects by blocking γ-aminobutyric acid receptors, leading to a hypnotic effect . The exact molecular targets and pathways for this specific compound may vary depending on its application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid stands out due to its unique combination of the imidazo[1,2-a]pyridine core with a prop-2-enoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C16H12N2O2/c19-15(20)10-9-13-16(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-11H,(H,19,20)

InChI Key

RUBYIZKMLSFLLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O

Origin of Product

United States

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